methyl 2-{[(5-phenyl-1H-pyrazol-3-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
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Overview
Description
METHYL 5-ISOPROPYL-2-{[(3-PHENYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1,3-THIAZOLE-4-CARBOXYLATE is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a pyrazole moiety, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-ISOPROPYL-2-{[(3-PHENYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1,3-THIAZOLE-4-CARBOXYLATE typically involves a multi-step process. One common method includes the cyclocondensation reaction between a suitable hydrazine and a carbon unit such as 1,3-dicarbonyl compounds or β-enaminones . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-ISOPROPYL-2-{[(3-PHENYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1,3-THIAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
METHYL 5-ISOPROPYL-2-{[(3-PHENYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1,3-THIAZOLE-4-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of METHYL 5-ISOPROPYL-2-{[(3-PHENYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1,3-THIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-phenyl-5-pyrazolone: Shares the pyrazole moiety but lacks the thiazole ring.
5-Amino-3-methyl-1-phenylpyrazole: Contains a similar pyrazole structure but differs in functional groups and overall structure.
Uniqueness
METHYL 5-ISOPROPYL-2-{[(3-PHENYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1,3-THIAZOLE-4-CARBOXYLATE is unique due to its combination of a thiazole ring, pyrazole moiety, and carboxylate ester group. This unique structure contributes to its diverse range of applications and potential biological activities.
Properties
Molecular Formula |
C18H18N4O3S |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
methyl 2-[(3-phenyl-1H-pyrazole-5-carbonyl)amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H18N4O3S/c1-10(2)15-14(17(24)25-3)19-18(26-15)20-16(23)13-9-12(21-22-13)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,21,22)(H,19,20,23) |
InChI Key |
BPHVTTZPHICBCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)C2=CC(=NN2)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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